Ethanol, 2,2'-[(2-phenylethyl)imino]bis-
Overview
Description
Ethanol, 2,2’-[(2-phenylethyl)imino]bis- is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.288 It is known for its unique structure, which includes an ethanol backbone linked to a phenylethyl group through an imino bond
Preparation Methods
The synthesis of Ethanol, 2,2’-[(2-phenylethyl)imino]bis- typically involves the reaction of ethanol with a phenylethylamine derivative under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired imino bond . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
Ethanol, 2,2’-[(2-phenylethyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethanol groups can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Ethanol, 2,2’-[(2-phenylethyl)imino]bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[(2-phenylethyl)imino]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethanol, 2,2’-[(2-phenylethyl)imino]bis- can be compared with other similar compounds, such as:
Ethanol, 2,2’-[(1-methylethyl)imino]bis-: This compound has a similar structure but with a methylethyl group instead of a phenylethyl group.
Ethanol, 2,2’-(phenylimino)bis-: This compound has a phenyl group instead of a phenylethyl group.
The uniqueness of Ethanol, 2,2’-[(2-phenylethyl)imino]bis- lies in its specific phenylethyl group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
2-[2-hydroxyethyl(2-phenylethyl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-10-8-13(9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLOQPUPBVVMCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450901 | |
Record name | Ethanol, 2,2'-[(2-phenylethyl)imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4142-04-5 | |
Record name | Ethanol, 2,2'-[(2-phenylethyl)imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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